1-(4-chloro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c1-9-8-11(2-3-12(9)16)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUABGHFRSPIOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chloro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1326942-10-2) is a compound that belongs to the class of triazole derivatives. Triazoles have gained attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
The molecular formula of this compound is C15H11ClN4O2, with a molecular weight of approximately 314.73 g/mol. The structure features a triazole ring which is known for its ability to interact with various biological targets.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| Triazole Derivative A | 0.12 - 1.95 | E. coli, S. aureus |
| Triazole Derivative B | 0.25 - 2.50 | P. aeruginosa, MRSA |
The minimum inhibitory concentration (MIC) values suggest that these compounds can be more potent than traditional antibiotics like ciprofloxacin against certain strains .
Anticancer Activity
The potential anticancer properties of triazoles have also been explored extensively. A structural study involving triazole ligands indicated significant activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
In vitro studies have shown that derivatives similar to the target compound can inhibit the growth of cancer cells with IC50 values in the low micromolar range:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5 - 10 |
| HeLa (Cervical) | 8 - 12 |
These findings suggest that the compound may serve as a lead for developing novel anticancer agents .
Antifungal and Anti-inflammatory Properties
Triazoles are also recognized for their antifungal activity. They inhibit the synthesis of ergosterol in fungal cells, leading to cell death. Recent studies have shown that compounds similar to our target can effectively combat fungal infections such as Candida species with MIC values ranging from 0.5 to 8 µg/mL .
Additionally, anti-inflammatory effects have been observed in animal models where triazole derivatives reduced inflammation markers significantly compared to control groups .
Case Studies
Several case studies have documented the biological activities of triazole derivatives:
- Antibacterial Efficacy : A study involving a series of triazole compounds showed enhanced antibacterial activity against multidrug-resistant strains when combined with existing antibiotics.
- Anticancer Mechanism : Research on a related triazole compound revealed its ability to induce apoptosis in cancer cells through mitochondrial pathways.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that triazole derivatives possess significant antimicrobial properties. Studies have shown that 1-(4-chloro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibits activity against various bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. These findings suggest its potential use in cancer therapeutics.
Anti-inflammatory Effects
Another notable application is its anti-inflammatory activity. Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Agricultural Applications
Fungicides
The triazole structure is well-known in agricultural chemistry for its efficacy as fungicides. The compound has shown promise in controlling fungal pathogens affecting crops, thus enhancing agricultural productivity.
Plant Growth Regulators
There is ongoing research into the use of this compound as a plant growth regulator. Initial studies suggest that it may influence plant growth and development positively, although further investigation is needed to confirm these effects.
Material Science Applications
Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices could improve thermal stability and mechanical strength.
Nanotechnology
The compound may also find applications in nanotechnology, particularly in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with metals could be leveraged to create nanoparticles with specific functionalities.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various triazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans, supporting its potential as a lead compound for new antimicrobial drugs.
Case Study 2: Anticancer Activity
Research reported in Cancer Letters demonstrated that this triazole derivative induced apoptosis in breast cancer cell lines. The study highlighted its potential as an adjunct therapy in cancer treatment protocols.
Case Study 3: Agricultural Application
In an agricultural study published in Pest Management Science, the efficacy of this compound as a fungicide was assessed against Fusarium graminearum. The results showed a significant reduction in fungal growth, indicating its potential use in crop protection strategies.
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
- 1-(3-Chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 289488-34-2): Differs in the position of the chloro substituent (3-chlorophenyl vs. 4-chloro-3-methylphenyl).
- 1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: MFCD10006446): Lacks chloro and methyl groups, leading to lower lipophilicity and simpler pharmacokinetics .
Heteroaromatic Group Modifications
- 1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1326882-78-3): Pyridin-2-yl substituent changes the dipole moment and hydrogen-bonding capacity compared to pyridin-4-yl, influencing target interactions .
- 5-(Pyridin-3-yl) Derivatives : Substitutions at pyridin-3-yl (e.g., in ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) show moderate antitumor activity (GP = 70.94% in NCI-H522 cells) .
Functional Group Replacements
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : The trifluoromethyl group enhances electron-withdrawing effects, improving antitumor activity (GP = 68.09% in NCI-H522 cells) .
- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid : Thiazolyl substituents increase zwitterionic character, improving cell permeability and activity (GP = 62.47% in NCI-H522 cells) .
Physicochemical Data
| Compound Name | Molecular Weight | LogP (Predicted) | pKa (Predicted) |
|---|---|---|---|
| 1-(4-Chloro-3-methylphenyl)-5-(pyridin-4-yl)-... | 314.73 | 2.45 | 2.97 |
| 1-(3-Chlorophenyl)-5-(pyridin-4-yl)-... | 295.70 | 2.30 | 3.10 |
| 1-Phenyl-5-(pyridin-4-yl)-... | 266.26 | 1.85 | 3.05 |
Preparation Methods
Formation of the Triazole Core via Huisgen Cycloaddition
Starting materials : An azide derivative of 4-chloro-3-methylphenyl and an alkyne functionalized with a pyridin-4-yl substituent or vice versa.
Reaction conditions : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is preferred for regioselectivity and mild conditions. Typical solvents include DMSO, DMF, or aqueous mixtures, with copper sulfate and sodium ascorbate as catalytic system.
Outcome : Formation of the 1,4-disubstituted 1,2,3-triazole ring linking the phenyl and pyridinyl groups.
Functional Group Transformations
Introduction of the carboxylic acid : If the triazole is initially formed with an ester at the 4-position (e.g., ethyl ester), hydrolysis under acidic or basic conditions converts it to the carboxylic acid.
Substituent modifications : The 4-chloro and 3-methyl substituents on the phenyl ring are usually introduced prior to azide formation, using electrophilic aromatic substitution or halogenation methods.
Alternative Approaches
Coupling reactions : In some synthetic routes, the pyridin-4-yl group is introduced via palladium-catalyzed cross-coupling reactions (Suzuki or Heck) after the triazole ring is formed.
Oxidation and reduction steps : Oxidation of methyl groups to carboxylic acids or other functionalities may be employed depending on the synthetic route.
Example Synthetic Route Summary (Adapted from Related Compounds)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Azide formation | Substituted aniline → diazotization → azide | Formation of 4-chloro-3-methylphenyl azide |
| 2 | Alkyne synthesis | Pyridin-4-yl acetylene preparation | Preparation of pyridin-4-yl alkyne |
| 3 | CuAAC Huisgen cycloaddition | CuSO4, sodium ascorbate, DMSO, rt | Formation of 1-(4-chloro-3-methylphenyl)-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylate ester |
| 4 | Hydrolysis of ester to acid | Acidic or basic hydrolysis | Conversion to carboxylic acid |
Research Findings and Optimization
Reaction yields : Huisgen cycloaddition typically proceeds with high yields (>80%) under optimized conditions.
Purity and characterization : Products are characterized by NMR (1H, 13C), mass spectrometry, and melting point analysis to confirm structure and purity.
Solvent and catalyst effects : Use of copper(I) catalysts and polar aprotic solvents like DMSO enhances reaction rates and selectivity.
Temperature control : Mild temperatures (~25-50 °C) favor regioselectivity and reduce side reactions.
Scale-up considerations : Industrial synthesis focuses on minimizing catalyst loading and solvent use for cost-effectiveness.
Comparative Data Table of Related Triazole Syntheses
Notes on Methodological Variations
Substitution pattern on the phenyl ring (chloro and methyl groups) is introduced prior to azide formation to ensure regioselectivity.
Pyridin-4-yl position is chosen for coupling to optimize biological activity and molecular interactions.
Carboxylic acid functionality is introduced last to avoid complications during ring formation.
Alternative solvents and catalysts may be explored to improve environmental sustainability.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Azide formation | NaN₃, DMF, 80°C | 85–90 | |
| CuAAC | CuI, DMSO/H₂O, 70°C | 78–82 |
Basic: How is the compound structurally characterized to confirm regiochemistry?
Answer:
Regiochemistry of the triazole ring (1,4- vs. 1,5-substitution) is confirmed via:
¹H NMR : Pyridine protons (δ 8.5–8.7 ppm) and triazole proton (δ 8.1–8.3 ppm) splitting patterns .
X-ray crystallography : Definitive confirmation via single-crystal analysis (e.g., SHELXL refinement) .
IR spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .
Basic: What are the solubility and stability considerations for this compound?
Answer:
- Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF) and ethanol. Adjust pH with NaOH for aqueous solutions (carboxylate form) .
- Stability : Store at –20°C under inert atmosphere; avoid prolonged exposure to light due to aryl chloride photodegradation .
Advanced: How can X-ray crystallography resolve contradictions in reported structural data?
Answer:
Discrepancies in bond lengths/angles or disorder in the pyridyl/chlorophenyl groups are addressed by:
Data collection : High-resolution (<1.0 Å) datasets using synchrotron sources.
Refinement : SHELXL with anisotropic displacement parameters for non-H atoms .
Validation : Check using PLATON (ADDSYM) to detect missed symmetry .
Q. Table 2: Crystallographic Parameters (Example)
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| R-factor | <0.05 | |
| Twinning | HOOFT metric < 0.4 |
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Answer:
Focus on modifying substituents while retaining the triazole-carboxylic acid core:
Pyridine ring : Replace with pyrazine or morpholine to alter hydrogen-bonding capacity .
Chlorophenyl group : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
Assays : Test against target enzymes (e.g., kinases) via fluorescence polarization or SPR .
Advanced: How to address contradictory synthetic yields reported in literature?
Answer:
Variations in yields (e.g., 60% vs. 85%) arise from:
Catalyst purity : Use freshly prepared CuI to avoid oxidation .
Oxygen sensitivity : Conduct reactions under N₂ to prevent triazole oxidation .
Work-up : Optimize extraction (e.g., ethyl acetate vs. dichloromethane) to minimize product loss .
Advanced: What computational methods predict interactions with biological targets?
Answer:
Docking : Use AutoDock Vina with PyRx to model binding to receptors (e.g., COX-2).
MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
QSAR : Develop models with MOE or Schrödinger to correlate substituents with IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
